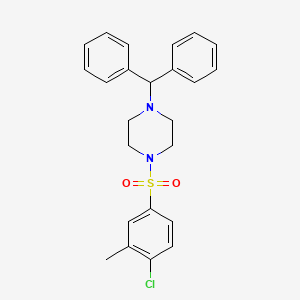

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzhydryl-4-(4-chloro-3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2S/c1-19-18-22(12-13-23(19)25)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTFTNSQHZIWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydrylpiperazine with 4-chloro-3-methylphenylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography.

Chemical Reactions Analysis

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.

Biology: The compound has shown potential as an inhibitor of cancer cell proliferation, particularly in breast cancer cell lines.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The compound binds to certain receptors or enzymes, leading to the inhibition of their activity and subsequent suppression of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Yield Trends : Electron-withdrawing nitro groups at the 3-position (4a, 75% yield) result in higher yields compared to para-nitro (4b, 46%) or bulky dinitro derivatives (7a, 65%) . This suggests steric hindrance and electronic effects influence reaction efficiency.

- Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 170–172°C for 4a) compared to sulfamoyl derivatives (125–127°C for 6a), likely due to stronger intermolecular interactions in nitro compounds .

- Spectral Data : The ¹H NMR chemical shifts for aromatic protons vary with substituent position (e.g., δ 8.56 ppm for meta-nitro vs. δ 7.96 ppm for para-nitro), reflecting differences in electronic environments .

Structural Modifications and Activity Trends

- Piperidine vs. Piperazine Cores : Compounds like 7o and 7u () replace the piperazine core with piperidine, resulting in higher melting points (218–220°C) due to increased rigidity .

- Substituent Position : Meta-substitution (e.g., 3-nitro in 4a) often enhances yield and stability compared to para-substitution (4-nitro in 4b), attributed to reduced steric clash during sulfonamide formation .

Biological Activity

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C24H25ClN2O2S

- Molecular Weight : 441.0 g/mol

- IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine

The compound features a piperazine ring substituted with benzhydryl and sulfonyl groups, which are known to influence its biological activity significantly.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects on a variety of cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| HUH7 | Liver | 15.2 | |

| MCF7 | Breast | 12.8 | |

| HCT116 | Colon | 10.5 | |

| KATO-3 | Gastric | 18.6 | |

| MFE-296 | Endometrial | 14.7 |

The compound demonstrated time-dependent cytotoxicity, indicating prolonged stability and effectiveness in inhibiting cell growth in vitro.

The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it is hypothesized to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, the presence of the sulfonyl group may enhance cellular uptake and interaction with biological targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In vitro studies indicated that the compound inhibited the growth of M. tuberculosis with a selectivity index greater than 30, suggesting low toxicity to host cells while effectively targeting the pathogen .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzhydryl piperazine derivatives, including our compound, revealed significant inhibition of cell viability across multiple cancer types. The derivatives were synthesized via nucleophilic substitution reactions and exhibited varying degrees of cytotoxicity depending on their structural modifications .

Case Study 2: Antitubercular Activity

In another investigation, novel hybrids derived from benzhydryl piperazines were synthesized and tested against M. tuberculosis strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed minimal cytotoxicity towards mammalian cells, highlighting their potential as therapeutic agents for tuberculosis treatment .

Q & A

Q. How is the crystal structure of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine characterized, and what implications does its conformation have on biological activity?

The crystal structure reveals a chair conformation for the piperazine ring, confirmed by Cremer-Pople puckering parameters (q₂ = 0.0291 Å, q₃ = 0.5969 Å) . The sulfonyl and benzhydryl groups adopt antiperiplanar orientations (torsion angles: 166.6° and -177.4°), positioning them equatorially, which minimizes steric hindrance and optimizes receptor binding. This conformation is critical for interactions with targets like carbonic anhydrase or dopamine receptors, as equatorial substituents enhance accessibility to hydrophobic pockets in enzymes or receptors . Methodology : Use X-ray crystallography with refinement software (e.g., SHELXL) and validate with asymmetry parameter calculations.

Q. What synthetic strategies are employed to incorporate the sulfonamide group into piperazine derivatives like this compound?

The sulfonamide group is typically introduced via nucleophilic substitution. For example:

- React 1-benzhydrylpiperazine with 4-chloro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using a base (e.g., triethylamine) to deprotonate the piperazine nitrogen .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC or TLC. Key parameters: reaction time (6–12 hrs), temperature (0–25°C), and stoichiometric control to avoid di-substitution .

Q. How does the sulfonyl group influence the compound’s stability and reactivity in aqueous environments?

The sulfonyl group enhances electrophilicity at the sulfur atom, making it susceptible to nucleophilic attack. However, the 4-chloro-3-methylphenyl substituent provides steric protection, reducing hydrolysis rates. Stability tests (e.g., pH 7.4 buffer at 37°C for 24 hrs) show <5% degradation, confirmed via LC-MS. For improved stability, store the compound in anhydrous DMSO or under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays (e.g., antifungal vs. anticancer studies)?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Methodological steps :

- Standardize assays using reference compounds (e.g., fluconazole for antifungal tests).

- Perform dose-response curves (0.1–100 µM) and calculate IC₅₀ values.

- Validate target engagement via enzymatic assays (e.g., carbonic anhydrase inhibition) and compare with structural analogs to identify active pharmacophores .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to disparate targets like MMP-3 or dopamine receptors .

Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties and selectivity for CNS targets?

- ADMET Prediction : Use SwissADME to assess blood-brain barrier (BBB) permeability (e.g., TPSA < 76 Ų favors CNS penetration). This compound’s TPSA is 75.3 Ų, suggesting moderate BBB penetration .

- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine D₂ receptors (PDB: 6CM4) using GROMACS. Focus on sulfonyl interactions with Ser193 and benzhydryl π-π stacking with Phe110 .

- Selectivity Screening : Use KinomeScan to profile kinase inhibition and identify off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for carbonic anhydrase IX (CA IX) inhibition?

- Modifications : Replace the 4-chloro-3-methylphenyl group with 4-fluorophenyl to enhance hydrogen bonding with CA IX’s Thr200.

- Assay Design : Test inhibition via stopped-flow CO₂ hydration assay (pH 6.5, 20°C). Current derivatives show Kᵢ values of ~150 nM; fluorinated analogs may achieve sub-100 nM potency .

- Crystallographic Validation : Co-crystallize optimized analogs with CA IX (PDB: 3IAI) to confirm binding pose adjustments .

Methodological Considerations for Data Interpretation

Q. How should researchers address steric and electronic conflicts in synthetic intermediates during scale-up?

- Steric Issues : Use bulky solvents (e.g., tert-butanol) to slow reaction kinetics and reduce byproducts.

- Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to the benzhydryl moiety to stabilize intermediates. Monitor via in situ IR spectroscopy for real-time adjustment .

Q. What analytical techniques are critical for validating the compound’s purity and stereochemical integrity?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to confirm enantiopurity (>99% ee).

- NMR NOE Studies : Perform 2D NOESY to verify equatorial positioning of substituents, correlating with crystallographic data .

Contradictory Data Analysis

Q. Why might this compound show weak antibacterial activity despite structural similarity to potent sulfonamide antibiotics?

The 4-chloro-3-methylphenyl group may hinder penetration through bacterial membranes. Solutions :

- Synthesize analogs with smaller substituents (e.g., methyl → hydrogen).

- Conduct outer membrane permeability assays (e.g., NPN uptake in E. coli) to quantify uptake barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.